

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate chemical properties

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Compound of Interest

Compound Name: Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Cat. No.: B581050

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An In-Depth Technical Guide to **Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate**

Introduction

Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate is a heterocyclic organic compound with potential applications in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with an ethylsulfonyl group and an ethyl carboxylate, suggests its potential as a scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the ethylsulfonyl group and the ester functionality provide sites for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, potential synthesis, and speculative biological relevance of **Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate**, aimed at researchers, scientists, and drug development professionals.

Chemical Properties

A summary of the key chemical and physical properties of **Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate** is presented in the table below. It is important to note that while some properties are readily available from chemical supplier databases, others such as melting and boiling points have not been widely reported.

Property	Value	Reference
Chemical Name	Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate	[1]
CAS Number	1314406-40-0	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₄ S	[1]
Molecular Weight	243.28 g/mol	[1]
Density	1.245 ± 0.06 g/cm ³	[1]
Melting Point	Not Available	[1]
Boiling Point	Not Available	
Flash Point	Not Available	
InChI	InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3	[1]
InChIKey	SIHIRPBCEHQTAU-UHFFFAOYSA-N	[1]
Canonical SMILES	CCS(=O)(=O)c1ccc(nc1)C(=O)OCC	

Synthesis and Experimental Protocols

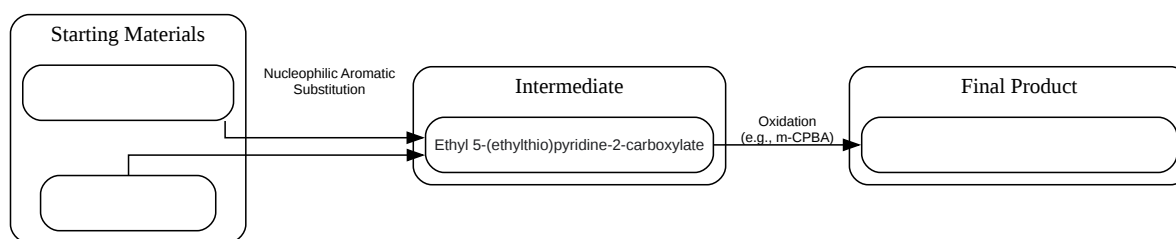
While a specific, detailed experimental protocol for the synthesis of **Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate** is not readily available in the public domain, a plausible synthetic route can be postulated based on common organic chemistry transformations. A likely approach would involve the oxidation of the corresponding thioether, Ethyl 5-(ethylthio)pyridine-2-carboxylate.

Postulated Synthetic Pathway

The synthesis could proceed in two main steps:

- Synthesis of Ethyl 5-(ethylthio)pyridine-2-carboxylate: This intermediate could potentially be synthesized through a nucleophilic aromatic substitution reaction on a suitable pyridine precursor, such as a 5-halopyridine-2-carboxylate, with sodium ethanethiolate.
- Oxidation to the Sulfone: The thioether intermediate would then be oxidized to the desired ethylsulfonyl compound. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate.

The following diagram illustrates this proposed synthetic workflow:



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Caption: Postulated synthetic workflow for **Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate**.

Spectroscopic Data

Detailed experimental spectroscopic data for **Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate** is not currently available in public spectral databases. However, based on the chemical structure, the expected features in ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are predicted below.

Predicted Spectroscopic Features

Technique	Predicted Features
^1H NMR	- Aromatic protons on the pyridine ring (3H, complex multiplet). - Quartet corresponding to the methylene protons of the ethyl ester (2H). - Triplet corresponding to the methyl protons of the ethyl ester (3H). - Quartet corresponding to the methylene protons of the ethylsulfonyl group (2H). - Triplet corresponding to the methyl protons of the ethylsulfonyl group (3H).
^{13}C NMR	- Aromatic carbons of the pyridine ring. - Carbonyl carbon of the ester. - Methylene and methyl carbons of the ethyl ester. - Methylene and methyl carbons of the ethylsulfonyl group.
IR Spectroscopy	- Strong absorption band for the C=O stretch of the ester. - Characteristic bands for the S=O stretches of the sulfonyl group. - Bands corresponding to the C-O stretch of the ester. - Aromatic C-H and C=C/C=N stretching vibrations.
Mass Spectrometry	- Molecular ion peak (M^+) corresponding to the molecular weight. - Fragmentation patterns consistent with the loss of the ethoxy group, the ethyl group from the sulfone, and other characteristic fragments.

Biological and Medicinal Relevance

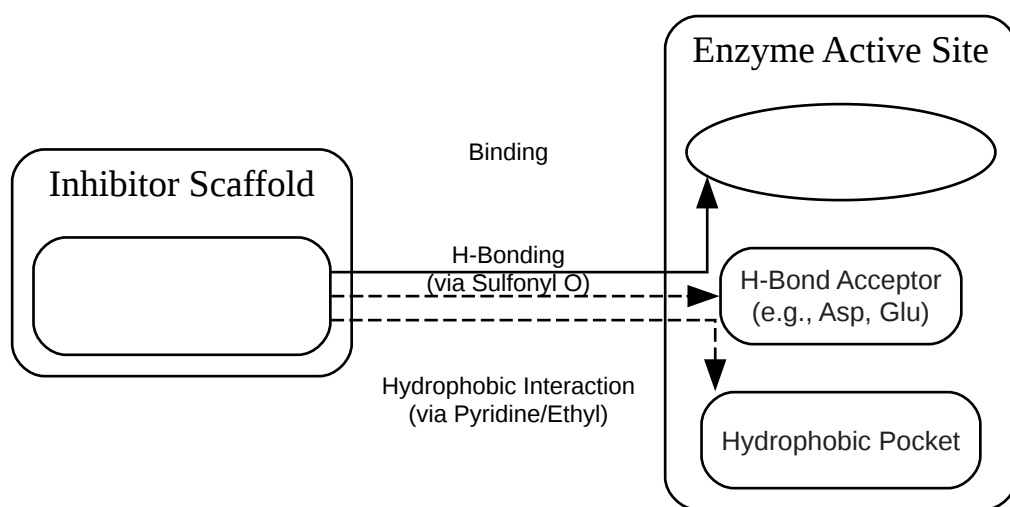
The ethylsulfonylpyridine scaffold is present in a number of biologically active molecules, suggesting that **Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate** could serve as a valuable building block in drug discovery.

Potential as an Enzyme Inhibitor

The sulfonyl group is a common feature in many enzyme inhibitors, acting as a hydrogen bond acceptor and contributing to the binding affinity of a molecule to its target. For instance, various

sulfonyl-containing compounds have been investigated as inhibitors of kinases, proteases, and other enzymes. Research into 5-ethylsulfonyl-indazole-3-carboxamides has demonstrated their potential as dual inhibitors of VEGFR-2 and EGFR, key targets in cancer therapy. This suggests that the ethylsulfonylpyridine core could be a promising starting point for the design of new kinase inhibitors.

The following diagram illustrates a general concept of how a molecule containing an ethylsulfonylpyridine scaffold might interact with the active site of a kinase, where the sulfonyl group could form hydrogen bonds with key amino acid residues.



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Caption: Conceptual diagram of inhibitor binding to a kinase active site.

Conclusion

Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate is a chemical compound with significant potential for further investigation, particularly in the realm of medicinal chemistry. While detailed experimental data is currently limited, its structural features suggest it could be a valuable intermediate for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its chemical properties, develop efficient synthetic methodologies, and explore its potential biological activities. This guide serves as a foundational resource for researchers interested in pursuing studies on this promising compound.

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References

- 1. rsc.org [rsc.org]
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